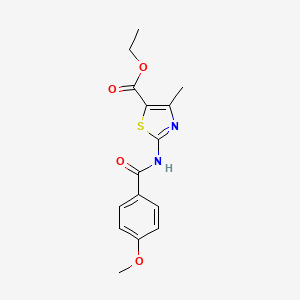

Ethyl 2-(4-methoxybenzamido)-4-methylthiazole-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-(4-methoxybenzamido)-4-methylthiazole-5-carboxylate is a useful research compound. Its molecular formula is C15H16N2O4S and its molecular weight is 320.36. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Modification

- Ethyl 2-amino-4-methylthiazole-5-carboxylate, a significant derivative of the thiazole group, has been synthesized using readily available materials. Derivatives of this compound have been studied for their antimicrobial activities against various strains of bacteria and fungi. Structure-activity relationships were analyzed using 3D-QSAR analysis, providing insights into the structure-activity relationships of these molecules (Desai, Bhatt, & Joshi, 2019).

Application in Synthesis of Drugs

- Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, closely related to the compound , was used in the synthesis of febuxostat, a novel anti-gout drug. This process demonstrated an efficient pathway with low consumption, mild conditions, and convenient operation (Zheng Zhi-bing, 2008).

Antimicrobial Activity

- Novel compounds derived from ethyl-2-amino-4-methylthiazol-5-carboxylate were synthesized and screened for their antimicrobial activity. These compounds demonstrated a range of activities against various bacteria and fungi (Mruthyunjayaswamy & Basavarajaiah, 2009).

Fluorescent Probe Development

- Ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate was developed as a colorimetric and ratiometric fluorescent probe. This probe was used to detect biothiols in physiological media, showcasing its potential application in analytical chemistry and diagnostics (Wang et al., 2017).

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit cyclin-dependent kinases (cdks), which play a crucial role in cell cycle regulation .

Mode of Action

Ethyl 2-(4-methoxybenzamido)-4-methylthiazole-5-carboxylate interacts with its targets, potentially CDKs, leading to changes in their activity. This interaction can result in the inhibition of the target’s function, disrupting the normal cell cycle and leading to cell death .

Biochemical Pathways

Given its potential role as a cdk inhibitor, it may affect pathways related to cell cycle regulation and apoptosis .

Result of Action

This compound has been found to exhibit cytotoxic activity, suggesting that it may induce cell death . In particular, it showed significant inhibitory effects against SKOV-3 cells, with an IC50 value of 19.5 μM . The acridine orange/ethidium bromide staining assay in SKOV-3 cells suggested that the cytotoxic activity of this compound occurs via apoptosis .

Analyse Biochimique

Biochemical Properties

Based on its structural similarity to other benzamido compounds , it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be covalent or non-covalent, and may involve hydrogen bonding, hydrophobic interactions, or ionic interactions .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

ethyl 2-[(4-methoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4S/c1-4-21-14(19)12-9(2)16-15(22-12)17-13(18)10-5-7-11(20-3)8-6-10/h5-8H,4H2,1-3H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWWWQXAJGRHQOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(methylthio)benzamide hydrochloride](/img/structure/B2604883.png)

![1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-imidazole-4-carboxylic acid](/img/structure/B2604885.png)

![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-oxotetrahydrothiophen-3-yl)azetidine-3-carboxamide](/img/structure/B2604893.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2604895.png)

![1-[1-(azepane-1-sulfonyl)pyrrolidin-3-yl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2604898.png)